molecular formula C50H83NO23 B073158 (2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde CAS No. 1405-54-5

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Número de catálogo: B073158
Número CAS: 1405-54-5
Peso molecular: 1066.2 g/mol
Clave InChI: ICVKYYINQHWDLM-YOMZPPEJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tylosin is a bacteriostatic macrolide antibiotic and feed additive used in veterinary medicine. It has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms. Tylosin is produced as a fermentation product of Streptomyces fradiae.
Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.

Aplicaciones Científicas De Investigación

Drug Discovery and Development

Pharmacological research, including the development of drugs like Pharmasin, is a complex process that integrates various scientific disciplines. It begins with the formulation of new molecules and extends to clinical trials. This multidisciplinary approach, incorporating molecular biology, bioinformatics, and various technological advancements, has enriched therapeutic options significantly (Drews, 2000).

Research Methodologies in Pharmacology

The research in pharmacology, including studies on Pharmasin, involves diverse methodologies. These range from quantitative designs, sampling methods, data collection, and analysis, to qualitative approaches that focus on understanding the nuances of drug actions and interactions (Nouri, Abdi, & Hassali, 2018).

Cell Dynamics in Pharmacological Research

Investigating cell dynamics is crucial in pharmacological research. Techniques like Time Lapse Microscopy and image analysis are employed to study cell motility and responses to drugs, providing insights into the effectiveness of new pharmaceuticals like Pharmasin (Ascione, Caserta, Perris, & Guido, 2014).

Technological Advances in Drug Screening

The development of drugs, including Pharmasin, has been revolutionized by technologies like in-silico modeling and in-vivo/in-vitro studies. These advanced methodologies aid in the design and screening of new chemical entities, enhancing the drug discovery process (Patel et al., 2011).

Role of Pharmaceutical Industry in Knowledge Construction

The pharmaceutical industry plays a pivotal role in the construction and dissemination of scientific and medical knowledge. The development of drugs like Pharmasin involves not just scientific research but also the integration of commercial and marketing strategies (Matheson, 2008).

Software in Pharmaceutical Research

Scientific software tools are integral in pharmaceutics research, aiding in simulation, pharmacokinetic analysis, curve fitting, and statistical analysis. These tools are essential for the development and research of drugs like Pharmasin (Hui, 2006).

Análisis Bioquímico

Biochemical Properties

Pharmasin interacts with various biomolecules in the body. It is a mixture of four macrolide antibiotics (Tylosin A, B, C, and D), with Tylosin A being the main component . These components contribute to the potency of Pharmasin, which is not less than 900 IU/mg . Pharmasin’s mode of action involves binding to the 23S rRNA in the 50S ribosome subunit, inhibiting mRNA-directed protein synthesis of susceptible microorganisms . This spectrum of activity includes Mycoplasmata, Gram-positive bacteria, and some Gram-negative germs .

Cellular Effects

Pharmasin has significant effects on various types of cells and cellular processes. For instance, it has been found to be effective against Lawsonia Intracellularis, an intracellular bacterium that causes Porcine Proliferative Enteropathy (PPE), a common infection in pigs . The pharmacokinetics of Pharmasin are characterized by very high tylosin concentrations in the ileum/colon and enterocyte penetration and accumulation .

Molecular Mechanism

Pharmasin exerts its effects at the molecular level through several mechanisms. As a macrolide antibiotic, it reversibly binds to the 23S rRNA in the 50S ribosome subunit, inhibiting mRNA-directed protein synthesis of susceptible microorganisms . This binding interaction disrupts protein synthesis, leading to the death of the bacteria.

Temporal Effects in Laboratory Settings

It’s also extensively metabolized, with most residues excreted in feces .

Dosage Effects in Animal Models

In animal models, the effects of Pharmasin vary with different dosages. For instance, in pigs, it’s recommended to administer 5-10 mg of Pharmasin per kg of body weight per day for 3 days . At high levels, adverse effects such as diarrhea, apathy, and convulsions may occur .

Metabolic Pathways

Pharmasin is involved in several metabolic pathways. It’s a weak organic base and slightly to moderately bound to plasma proteins (30%), allowing it to be widely distributed in body fluids and tissues . It’s extensively metabolized, with most of the residues excreted in feces predominantly consisting of Tylosin A, Tylosin factor D, and Dihydrodesmycosin .

Transport and Distribution

Pharmasin is transported and distributed within cells and tissues through various mechanisms. It has a high degree of lipid solubility, which allows it to be widely distributed in body fluids and tissues . It’s quickly absorbed from the alimentary tract, with peak plasma concentrations reached within 1 to 2 hours after administration .

Subcellular Localization

Given its mode of action, it can be inferred that Pharmasin likely localizes to the ribosomes within the cell where it binds to the 23S rRNA in the 50S ribosome subunit to exert its effects .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pharmasin involves the condensation of two molecules of 4-aminobenzoic acid with one molecule of 2-hydroxybenzoic acid, followed by reduction and acetylation steps to yield the final product.", "Starting Materials": ["4-aminobenzoic acid", "2-hydroxybenzoic acid", "sodium borohydride", "acetic anhydride", "sodium acetate", "methanol", "water"], "Reaction": [ "Step 1: Mix 4-aminobenzoic acid and 2-hydroxybenzoic acid in methanol and add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 8 hours to form an intermediate product.", "Step 2: Cool the mixture and add sodium borohydride to reduce the intermediate product to the corresponding alcohol.", "Step 3: Add acetic anhydride and sodium acetate to the reaction mixture and heat to reflux for 4 hours to acetylate the alcohol.", "Step 4: Cool the mixture and filter the solid product. Wash the solid with water and dry under vacuum to obtain Pharmasin as a white crystalline powder." ] }

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes

Número CAS

1405-54-5

Fórmula molecular

C50H83NO23

Peso molecular

1066.2 g/mol

Nombre IUPAC

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14-,23-18-;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1

Clave InChI

ICVKYYINQHWDLM-YOMZPPEJSA-N

SMILES isomérico

CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

SMILES canónico

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Color/Form

Crystals from water

melting_point

128-132 °C

Descripción física

Solid;  [Merck Index] White to buff-colored powder with a mild musty odor;  [USP MSDS]

Pictogramas

Irritant; Health Hazard

Números CAS relacionados

11032-12-5 (hydrochloride)

Solubilidad

In water, 5 mg/mL at 25 °C
Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 2
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 3
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 4
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 5
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 6
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Customer
Q & A

Q1: How does tylosin tartrate exert its antibacterial effect?

A1: Tylosin tartrate is a macrolide antibiotic that acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, leading to bacterial growth inhibition or death. [, ]

Q2: Does tylosin tartrate have any impact on the host's immune response?

A2: Research suggests that tylosin tartrate may enhance humoral immune responses in chickens. Studies show increased antibody production and antibody-producing cells after tylosin tartrate administration, although the exact mechanism is unclear. []

Q3: Is there any spectroscopic data available for tylosin tartrate?

A3: Yes, studies have utilized fluorescence spectroscopy to investigate the interaction of tylosin tartrate with lysozyme. These studies provide insights into the binding mechanism and conformational changes induced by the interaction. [, ]

Q4: How does pre-incubation dipping of turkey eggs in tylosin tartrate solution affect eggshell conductance?

A4: Research indicates that dipping turkey eggs in tylosin tartrate solution, even when combined with a disinfectant, has a minimal effect on eggshell gas conductance. This suggests that the treatment does not significantly impact eggshell properties related to water loss or gas exchange. []

Q5: Are there alternative methods for extracting tylosin tartrate that offer improved efficiency?

A5: Yes, research suggests that replacing spray drying with alternative extraction methods like thin-film air foaming during tylosin tartrate production can lead to lower energy consumption, higher product yield, and reduced environmental impact. []

A5: The provided abstracts do not offer insights into any potential catalytic properties or applications of tylosin tartrate.

A5: The provided abstracts do not offer insights into the application of computational chemistry or modeling techniques for tylosin tartrate.

A5: The provided abstracts do not offer specific insights into the SAR of tylosin tartrate.

Q6: How can the formulation of tylosin tartrate be optimized for improved delivery and efficacy?

A6: Research highlights the potential of incorporating tylosin tartrate into a separate pellet within growth-promoting implants for cattle. This formulation enhances the local antibacterial effect, reducing implant site abscesses and potentially improving cattle performance. [, ]

A6: The provided abstracts do not explicitly discuss SHE regulations related to tylosin tartrate.

Q7: How does the route of administration affect the pharmacokinetics of tylosin tartrate in chickens?

A7: Research indicates that tylosin tartrate exhibits different pharmacokinetic profiles in chickens depending on the route of administration. Oral administration results in a one-compartmental open model with first-order absorption, while intravenous administration follows a two-compartmental open model. []

Q8: Does the type of tylosin salt influence its pharmacokinetic properties?

A8: Yes, studies comparing tylosin tartrate and tylosin phosphate in chickens show that tylosin tartrate exhibits better absorption after oral administration, resulting in higher peak plasma concentrations and overall drug exposure. []

Q9: What is the withdrawal time of tylosin tartrate in olive flounder after intramuscular administration?

A9: Research suggests a withdrawal time of 10 days (rounded up from 9.84 days) for tylosin tartrate in olive flounder muscle tissue after a single intramuscular injection, ensuring human safety for consumption. []

Q10: What is the in vitro activity of tylosin tartrate against Streptococcus suis?

A10: Studies show that tylosin tartrate, particularly when combined with amoxicillin, effectively inhibits the growth of Streptococcus suis in vitro. The combination narrows the mutant selection window, potentially reducing the development of antimicrobial resistance. [, ]

Q11: Is tylosin tartrate effective in controlling American foulbrood disease in honey bees?

A11: Yes, field studies demonstrate that tylosin tartrate effectively controls American foulbrood infections in honey bee colonies. Doses of 1,000 mg and 1,200 mg per colony successfully eliminate clinical signs for up to one year. Adding cherry jelly as an attractant enhances the consumption of the antibiotic. [, ]

Q12: How does the rate of resistance development against tylosin tartrate compare to other pleuromutilin antibiotics?

A12: Research indicates that resistance to tylosin tartrate in mycoplasmas develops at a significantly slower rate compared to another pleuromutilin derivative, 81.723 hfu. [, ]

Q13: Are there any known cross-resistance patterns between tylosin tartrate and other antimicrobial classes?

A13: Studies on Klebsiella pneumoniae reveal complete cross-resistance between a pleuromutilin derivative and lincomycin and erythromycin. Moderate cross-resistance is also observed with chloramphenicol, suggesting potential limitations in treating resistant infections. []

Q14: Does the pretreatment load of Mycoplasma hyopneumoniae affect the efficacy of tylosin tartrate treatment in Tibetan pigs?

A14: Yes, research indicates that Tibetan pigs with a lower pretreatment M. hyopneumoniae load show faster elimination of the bacteria after tylosin tartrate treatment. This suggests that pretreatment bacterial load can be a valuable predictor of treatment efficacy. []

Q15: What are the toxicological effects of tylosin tartrate in chickens?

A15: The provided abstracts do not focus on specific drug delivery and targeting strategies for tylosin tartrate.

A15: The provided abstracts do not focus on biomarkers or diagnostics related to tylosin tartrate treatment.

Q16: What analytical methods are commonly employed for quantifying tylosin tartrate in various matrices?

A16: Several methods are utilized for determining tylosin tartrate levels, including:

    A16: Research on the environmental impact of tylosin tartrate highlights its potential to disrupt the gut microbiota of honey bees. Treated hives exhibit reduced bacterial diversity and are more susceptible to pathogens. []

    A16: The provided abstracts do not offer detailed information on the dissolution and solubility of tylosin tartrate.

    A16: The provided abstracts emphasize the importance of method validation for ensuring the accuracy, precision, and specificity of analytical techniques used to quantify tylosin tartrate in various matrices. [, , , ]

    A16: The development of a Certified Reference Material (CRM) for tylosin tartrate underscores the significance of quality control and assurance measures for ensuring the accurate measurement of this antibiotic in veterinary medicinal products, food, and environmental samples. [, ]

    Q17: Does tylosin tartrate administration affect T-lymphocyte and B-lymphocyte populations in chickens?

    A17: Research shows that short-term administration of tylosin tartrate does not significantly alter the distribution of T-lymphocyte subpopulations (CD4+ or CD8+ cells) or B lymphocytes in the peripheral blood or spleens of chickens. []

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.